molecular formula C15H18N2O2 B2941893 [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine CAS No. 931751-67-6

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine

Cat. No.: B2941893
CAS No.: 931751-67-6
M. Wt: 258.321
InChI Key: YHMHYOPWSIONIR-UHFFFAOYSA-N
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Description

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: is a complex organic compound featuring a benzofuran ring substituted with an azepane carbonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the azepane carbonyl group and the amine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine: can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Azepane derivatives: These compounds feature the azepane ring but may have different functional groups attached, resulting in different reactivity and applications.

The uniqueness of This compound lies in its specific combination of the benzofuran ring and the azepane carbonyl group, which imparts distinct chemical and biological properties.

Conclusion

This compound: is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in scientific research.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-13-11-7-3-4-8-12(11)19-14(13)15(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMHYOPWSIONIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49720934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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